molecular formula C15H14FNO3 B13038723 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylicacid

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylicacid

Cat. No.: B13038723
M. Wt: 275.27 g/mol
InChI Key: NCEQVYRGMBICAR-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the cyclopentane carboxylic acid moiety. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring. The cyclopentane carboxylic acid group can be introduced through a subsequent reaction with cyclopentanone under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The fluorine atom enhances its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride
  • 1-(3-(4-Fluorophenyl)isoxazol-5-yl)methanol
  • 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid

Uniqueness

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both the isoxazole ring and the cyclopentane carboxylic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The fluorine atom further enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H14FNO3/c16-11-5-3-10(4-6-11)12-9-13(17-20-12)15(14(18)19)7-1-2-8-15/h3-6,9H,1-2,7-8H2,(H,18,19)

InChI Key

NCEQVYRGMBICAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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